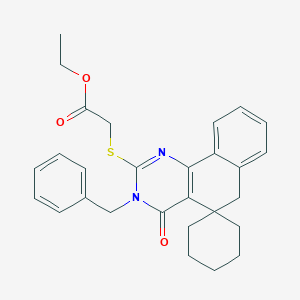
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is not fully understood. However, studies have shown that the compound acts on various cellular pathways, including the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound also appears to have anti-inflammatory properties and can reduce oxidative stress.
生化学的および生理学的効果
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as topoisomerase and acetylcholinesterase. The compound also appears to have antioxidant properties and can scavenge free radicals. Physiologically, the compound has been shown to reduce inflammation and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester in lab experiments is its versatility. The compound has been found to have a range of potential applications, making it a useful tool for researchers in various fields. However, one limitation of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, and care must be taken to ensure that it is used safely in lab experiments.
将来の方向性
There are many potential future directions for research on acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester. One area of interest is the development of new cancer therapies based on the compound's anti-cancer properties. Another potential direction is the investigation of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, research could focus on the development of safer and more effective methods for synthesizing and purifying the compound.
合成法
The synthesis of acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester involves the reaction of various chemicals under controlled conditions. The exact method of synthesis may vary depending on the specific application of the compound. However, in general, the synthesis involves the reaction of a spirocyclic benzodiazepine with an alkylating agent such as ethyl iodide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the prevention of cardiovascular diseases.
特性
CAS番号 |
172984-47-3 |
|---|---|
製品名 |
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
分子式 |
C28H30N2O3S |
分子量 |
474.6 g/mol |
IUPAC名 |
ethyl 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C28H30N2O3S/c1-2-33-23(31)19-34-27-29-25-22-14-8-7-13-21(22)17-28(15-9-4-10-16-28)24(25)26(32)30(27)18-20-11-5-3-6-12-20/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3 |
InChIキー |
FCJSVIDDHBXSTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
正規SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
その他のCAS番号 |
172984-47-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



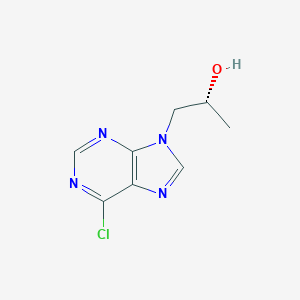
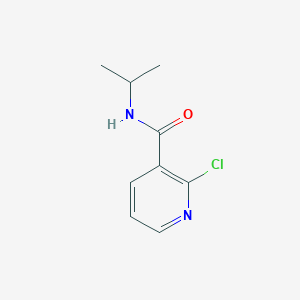
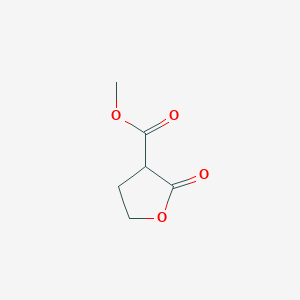

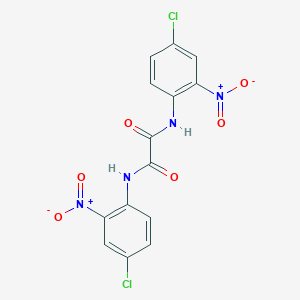
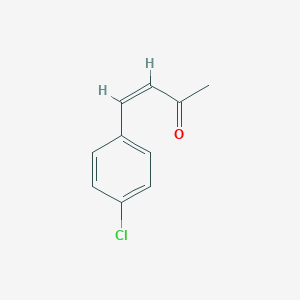
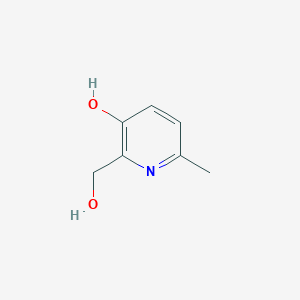

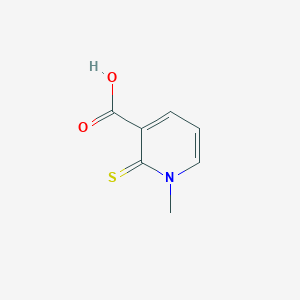
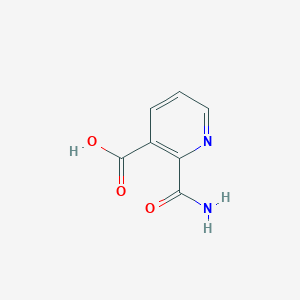

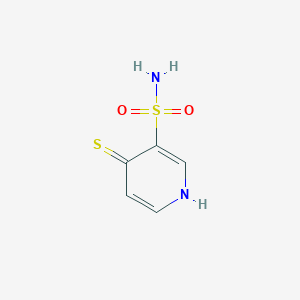
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)